![molecular formula C11H20ClN5O3 B1463364 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride CAS No. 1177093-22-9](/img/structure/B1463364.png)
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Overview
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The empirical formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis
DMTMM can be used as a condensing agent for the following transformations: Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .Physical And Chemical Properties Analysis
DMTMM is a white to almost white powder . It has a purity of ≥97.0% (calculated on dry substance, AT) and contains ≤17 wt. % water . It’s typically stored at temperatures below 0°C .Scientific Research Applications
Organic Synthesis and Condensing Agents
The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which shares a similar core structure with the specified compound, has been synthesized and used effectively as a condensing agent. DMTMM facilitates the condensation of carboxylic acids and amines to produce amides and the esterification of carboxylic acids to yield esters. These reactions proceed under atmospheric conditions without the need for solvent drying, making DMTMM a practical choice for organic synthesis. The by-product of the reaction, 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, can be easily removed, enhancing the method's practicality (Kunishima et al., 1999).
Antimicrobial and Antifungal Activity
Another area of research explores the synthesis of derivatives from compounds structurally related to the specified chemical, demonstrating significant antimicrobial and antifungal activities. These derivatives, synthesized through various reactions, exhibit promising results against a range of bacterial and fungal strains. For instance, certain Terazosin derivatives, structurally related through the use of similar synthetic pathways, showed potent antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2021).
Synthesis of Weinreb Amides
DMTMM has also been used to synthesize Weinreb amides from carboxylic acids, demonstrating the compound's utility in creating functional groups essential for further chemical synthesis. This process utilizes DMTMM and N,O-dimethylhydroxylamine hydrochloride to convert various carboxylic acids into Weinreb amides with excellent yields, showcasing the efficiency and versatility of DMTMM in organic synthesis (Hioki et al., 2004).
Antimicrobial Agents Development
Research into novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety has yielded new antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity and highlighting the potential of such derivatives in combating infectious diseases (Patel et al., 2012).
Mechanism of Action
Target of Action
It is known to be used as a condensing agent in chemical reactions , suggesting that its targets could be various chemical compounds that undergo condensation reactions.
Mode of Action
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride interacts with its targets by mediating condensation reactions . Specifically, it can facilitate the condensation of carboxylic acids and amines to form corresponding amides . It can also mediate the esterification of carboxylic acids with alcohols to form corresponding esters .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of amides and esters . By facilitating condensation and esterification reactions, it can influence the synthesis of various biochemical compounds.
Result of Action
The molecular and cellular effects of 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride’s action primarily involve the formation of amides and esters . By facilitating these reactions, it can influence the synthesis of various biochemical compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical compounds can influence the action, efficacy, and stability of 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride . For instance, it is recommended to be stored under inert gas and at a temperature below 0°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3.ClH/c1-18-10-12-9(13-11(14-10)19-2)16-5-3-15(4-6-16)7-8-17;/h17H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLFWKQRLPSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCN(CC2)CCO)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1177093-22-9 | |
Record name | 1-Piperazineethanol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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